N'-(3-Bromobenzylidene)tetradecanohydrazide
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Overview
Description
N’-(3-Bromobenzylidene)tetradecanohydrazide is an organic compound with the molecular formula C21H33BrN2O It is a hydrazone derivative, characterized by the presence of a bromobenzylidene group attached to a tetradecanohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(3-Bromobenzylidene)tetradecanohydrazide can be synthesized through a condensation reaction between 3-bromobenzaldehyde and tetradecanohydrazide. The reaction typically involves the following steps:
Preparation of Tetradecanohydrazide: Tetradecanoic acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with hydrazine hydrate to form tetradecanohydrazide.
Condensation Reaction: The prepared tetradecanohydrazide is then reacted with 3-bromobenzaldehyde in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is stirred for several hours until the formation of N’-(3-Bromobenzylidene)tetradecanohydrazide is complete.
Industrial Production Methods
While specific industrial production methods for N’-(3-Bromobenzylidene)tetradecanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Bromobenzylidene)tetradecanohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzylidene group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The hydrazone group can be reduced to the corresponding hydrazine using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form corresponding oximes or other oxidation products using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Reduction Reactions: Reducing agents (e.g., sodium borohydride), solvents (e.g., ethanol, methanol).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution Reactions: Substituted benzylidene derivatives.
Reduction Reactions: Corresponding hydrazine derivatives.
Oxidation Reactions: Oximes and other oxidation products.
Scientific Research Applications
N’-(3-Bromobenzylidene)tetradecanohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties. It can interact with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-(3-Bromobenzylidene)tetradecanohydrazide involves its interaction with specific molecular targets. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by interacting with cellular pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
N’-(3-Bromobenzylidene)tetradecanohydrazide can be compared with other similar compounds, such as:
N’-(2-Bromobenzylidene)tetradecanohydrazide: Similar structure but with the bromine atom in a different position on the benzylidene group.
N’-(3-Chlorobenzylidene)tetradecanohydrazide: Similar structure but with a chlorine atom instead of bromine.
N’-(3-Nitrobenzylidene)tetradecanohydrazide: Similar structure but with a nitro group instead of bromine.
Uniqueness
N’-(3-Bromobenzylidene)tetradecanohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing new compounds with specific properties for various applications.
Properties
CAS No. |
769143-54-6 |
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Molecular Formula |
C21H33BrN2O |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]tetradecanamide |
InChI |
InChI=1S/C21H33BrN2O/c1-2-3-4-5-6-7-8-9-10-11-12-16-21(25)24-23-18-19-14-13-15-20(22)17-19/h13-15,17-18H,2-12,16H2,1H3,(H,24,25)/b23-18+ |
InChI Key |
PHDWZLAOHIBULD-PTGBLXJZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N/N=C/C1=CC(=CC=C1)Br |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NN=CC1=CC(=CC=C1)Br |
Origin of Product |
United States |
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